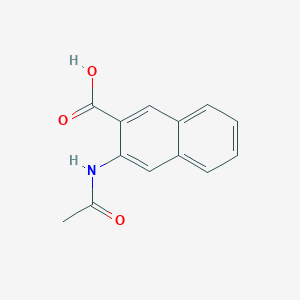

3-(Acetylamino)-2-naphthoic acid

Übersicht

Beschreibung

3-(Acetylamino)-2-naphthoic acid, also known as 3-AAN, is an organic compound belonging to the family of carboxylic acids. It is a colorless solid with a molecular weight of 199.2 g/mol. 3-AAN is a versatile compound and has a wide range of applications in the field of scientific research. It has been used in various studies as a reagent, catalyst, and substrate.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

- Application : Acetylamino acids are used as corrosion inhibitors for mild steel in acidic environments .

- Method : The compounds are applied to the steel and their effectiveness is measured using methods such as absorbance difference, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) .

- Results : The study found that these inhibitors show excellent protection performance, achieving corrosion inhibition efficiency values of 94% .

Biomedical Engineering

- Application : Chitin and its deacetylated derivative chitosan, which contain acetylamino units, are used in various biomedical applications .

- Method : These biopolymers are used in tissue engineering, artificial organs, wound-healing, burn treatment, and other medical applications .

- Results : Chitosan and its derivatives are promising candidates for supporting materials in tissue engineering applications .

Electrochemical Synthesis

- Application : Acetylamino acids are used in the electrochemical synthesis of unnatural amino acids .

- Method : The process involves anodic decarboxylation of N-acetylamino malonic acid derivatives under Hofer−Moest reaction conditions . This leads to a transient N-acyliminium intermediate, followed by etherification with a tethered O-nucleophile .

- Results : This method has been used to synthesize previously unreported THP-and THF-containing amino acid derivatives .

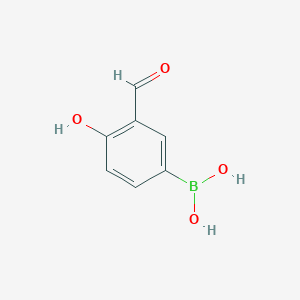

Boronic Acid Derivatives

- Application : Acetylamino acids are used in the synthesis of boronic acid derivatives .

- Method : The specific methods of synthesis are not provided in the source, but typically involve standard organic synthesis techniques .

- Results : The resulting boronic acid derivatives have a variety of potential applications, including use in organic synthesis and medicinal chemistry .

Industrial Dynamic Kinetic Resolution

- Application : N-Succinyl-amino acid racemase (NSAAR), long referred to as N-acyl- or N-acetyl-amino acid racemase, is an enolase superfamily member whose biotechnological potential was discovered decades ago, due to its use in the industrial dynamic kinetic resolution methodology first known as “Acylase Process” .

- Method : The process involves the use of NSAAR from Geobacillus stearothermophilus CECT49 (GstNSAAR). The enzyme has been extensively characterized, showing a higher preference toward N-formyl-amino acids than to N-acetyl-amino acids .

- Results : This method has been used to synthesize previously unreported THP-and THF-containing amino acid derivatives .

Endocannabinoid-Related Lipids

- Application : The fatty acid amides are a family of lipids composed of two chemical moieties, a fatty acid and a biogenic amine linked together in an amide bond. This lipid family is structurally related to the endocannabinoid anandamide (N-arachidonoylethanolamine) and, thus, is frequently referred to as a family of endocannabinoid-related lipids .

- Method : The specific methods of synthesis are not provided in the source, but typically involve standard organic synthesis techniques .

- Results : The resulting endocannabinoid-related lipids have a variety of potential applications, including use in organic synthesis and medicinal chemistry .

Eigenschaften

IUPAC Name |

3-acetamidonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-8(15)14-12-7-10-5-3-2-4-9(10)6-11(12)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXRDNPWHSTOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=CC=CC=C2C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427939 | |

| Record name | 3-(acetylamino)-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Acetylamino)-2-naphthoic acid | |

CAS RN |

19717-59-0 | |

| Record name | 3-(acetylamino)-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

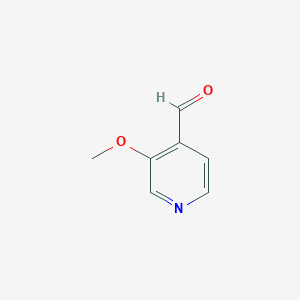

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

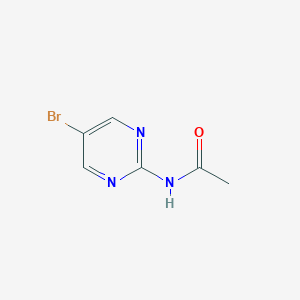

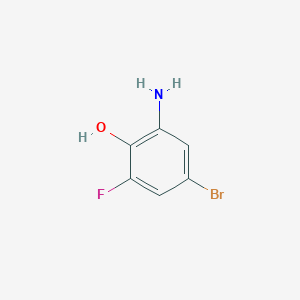

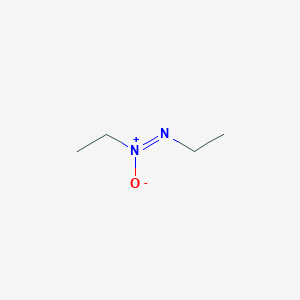

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B112138.png)

![2-(8-(tert-Butoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B112140.png)